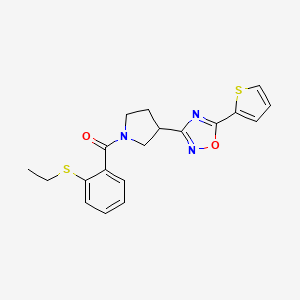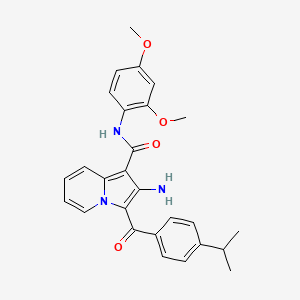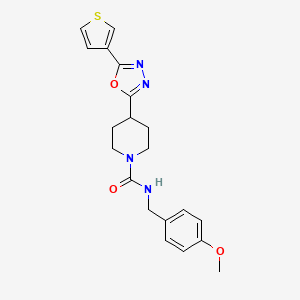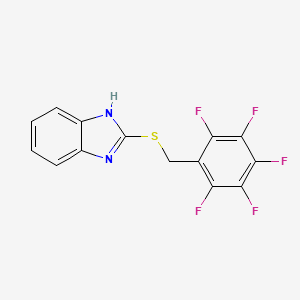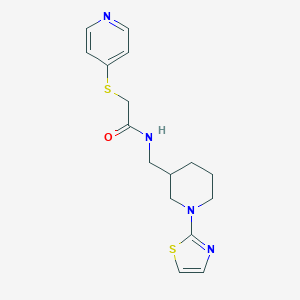
N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound like “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” would depend on the specific conditions and reagents used. The presence of the fluorophenyl and oxalamide groups could make this compound reactive towards nucleophiles, while the morpholinoethyl group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its solubility and reactivity.Applications De Recherche Scientifique
Fluorescence Imaging Applications
One of the applications involves the use of fluorophores derived from compounds similar to N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide for imaging living cells. Novel long-wavelength ICT fluorophores, which share a core structure related to the compound, exhibit bright fluorescence, reasonable two-photon activity, and sufficient water solubility for cell imaging. These compounds, due to their properties, facilitate the imaging of lysosomes in living cells using two-photon microscopy, highlighting their potential in biomedical research for cellular and subcellular imaging applications (Jinfeng Yu et al., 2018).
Receptor Antagonism for Medical Applications
Research on compounds structurally related to N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide has explored their potential as receptor antagonists. Such compounds have been identified as potent and orally active neurokinin-1 (NK-1) receptor antagonists. These antagonists are effective in pre-clinical tests relevant to clinical efficacy in treating conditions such as emesis and depression, demonstrating the therapeutic potential of related compounds in medical applications (T. Harrison et al., 2001).
Synthetic Chemistry and Drug Development
The synthesis and characterization of compounds with structural similarities to N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide contribute to the development of new pharmaceuticals. Such research efforts have led to the creation of novel drug candidates with significant cytotoxic activity against various tumor cell lines. For example, analogs of 2-phenylquinolin-4-ones, similar in structure to the discussed compound, have been developed as anticancer agents, demonstrating the importance of synthetic chemistry in the development of new therapeutics (Li-Chen Chou et al., 2010).
Biological Activity and Potential Therapeutic Uses
Compounds related to N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide have been evaluated for various biological activities, including larvicidal activity against third instar larvae. Such studies are crucial for understanding the biological efficacy and potential environmental or therapeutic applications of these compounds (S. Gorle et al., 2016).
Mécanisme D'action
The mechanism of action of “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” would depend on its intended use. For example, if this compound were to be used as a drug, its mechanism of action would likely involve interaction with a specific biological target, such as a protein or enzyme. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Safety and Hazards
Orientations Futures
The future research directions for “N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide” could involve further exploration of its chemical properties and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity under various conditions, and evaluations of its potential uses in fields such as medicinal chemistry or materials science .
Propriétés
IUPAC Name |
N'-(3-fluorophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-11-2-1-3-12(10-11)17-14(20)13(19)16-4-5-18-6-8-21-9-7-18/h1-3,10H,4-9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTOTFCRCMFLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


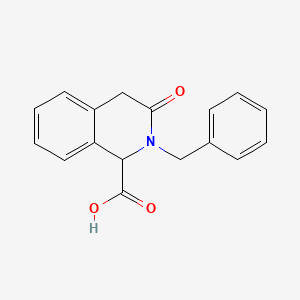
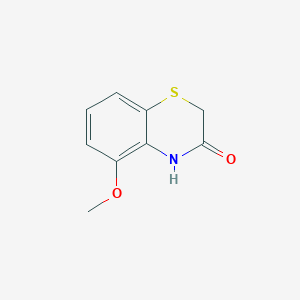
![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)


![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)
